Lauroyl-L-carnitine-d3 (chloride)

Mass spectrometry Isotope dilution Internal standard

Quantifying endogenous C12:0 acylcarnitine without a matched internal standard introduces ion suppression bias and batch variability. Lauroyl-L-carnitine-d3 (chloride) provides a +3 Da mass shift for unambiguous MRM discrimination (347.3→85.1) and zero chromatographic shift. - Isotopic enrichment ≥98 atom % D eliminates cross-talk with endogenous analyte. - Batch-specific CoA and ≥2-year stability at -20°C support ISO 15189 traceability. - Solubility: DMF 20 mg/mL, ethanol 20 mg/mL, DMSO 10 mg/mL for flexible stock prep. - Integrated in certified IVD kits at 0.008 mg/L for newborn screening validation.

Molecular Formula C19H38ClNO4
Molecular Weight 383.0 g/mol
Cat. No. B8088731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyl-L-carnitine-d3 (chloride)
Molecular FormulaC19H38ClNO4
Molecular Weight383.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3;
InChIKeyPDBBUDRTWRVCFN-NZDFJUHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauroyl-L-carnitine-d3 (Chloride) Internal Standard


Lauroyl-L-carnitine-d3 (chloride), also known as dodecanoyl-L-carnitine-d3 HCl or C12:0 carnitine-d3 (CAS 2687960-76-3), is a stable isotope-labeled analog of the endogenous medium-chain acylcarnitine lauroyl-L-carnitine . In this deuterated form, three hydrogen atoms on the N-methyl group of the L-carnitine moiety are replaced with deuterium (d₃), introducing a +3 Da mass shift without altering the compound's biochemical properties . It is primarily intended for use as an internal standard for the accurate quantification of lauroyl-L-carnitine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The compound belongs to the acylcarnitine family and also functions as a quaternary ammonium-containing cationic surfactant .

Why Lauroyl-L-carnitine-d3 Cannot Be Replaced


Generic substitution of lauroyl-L-carnitine-d3 (chloride) with unlabeled lauroyl-L-carnitine or deuterated acylcarnitines of different chain lengths fails because mass spectrometry-based quantification demands both chemical identity and a resolvable mass difference. Unlabeled lauroyl-L-carnitine is chemically indistinguishable from the endogenous analyte itself . Structurally similar internal standards (e.g., decanoyl-L-carnitine-d3, C10; myristoyl-L-carnitine-d9, C14) differ in chromatographic retention time and ionization efficiency, introducing systematic quantification bias [1]. Acylcarnitine standards with alternative deuteration patterns (e.g., lauroyl-L-carnitine-d9 with a +9 Da mass shift) exist but differ in isotopic enrichment levels, labeling location, and commercial availability . The critical importance is underscored by the compound's inclusion in certified clinical acylcarnitine internal standard kits (e.g., C12-Carnitine-D3 at documented concentrations of ~0.008 mg/L) that are validated alongside their native analytes for newborn screening programs [2].

Lauroyl-L-carnitine-d3 (Chloride) Differentiation Evidence


Isotopic Shift for MS Analyte Discrimination

Lauroyl-L-carnitine-d3 (chloride) incorporates three deuterium atoms at the N-methyl position of the carnitine moiety, producing a +3.02 Da mass shift relative to unlabeled lauroyl-L-carnitine (monoisotopic mass ~343.27 Da for the cation) . This mass difference is fully resolved in both unit-resolution and high-resolution mass spectrometry, in contrast to the unlabeled compound which produces an identical precursor ion and product ion spectrum to the endogenous analyte it is intended to measure. In validated LC-MS/MS methods, the labeled compound provides a distinct MRM transition at m/z 347.3 → 85.1, compared to m/z 344.3 → 85.1 for the native analyte [1]. By comparison, lauroyl-L-carnitine-d9 (chloride) produces a +9 Da shift, which, while also resolvable, does not confer additional analytical benefit for quantification and may introduce a larger isotope effect on chromatographic retention in certain separation conditions .

Mass spectrometry Isotope dilution Internal standard Acylcarnitine quantification

Isotopic Enrichment Reduces Signal Cross-Talk

Lauroyl-L-carnitine-d3 (chloride) is supplied with a specified isotopic enrichment of ≥98 atom % D, meaning over 98% of molecules at the labeled position contain deuterium rather than hydrogen . This contrasts with lower-grade deuterated products or in-house preparations where incomplete deuteration can produce a mixed d0/d1/d2/d3 population, causing the internal standard signal channel to contain contributions from the unlabeled or partially labeled species that overlap with the analyte signal. At ≥98 atom % D, the residual d0 signal contribution is ≤2%, which introduces negligible isotopic cross-talk in typical calibration ranges. For lauroyl-L-carnitine-d9 (HCl salt) from a different supplier, the assay specification is ≥95.0% (HPLC) with a limited shelf life, and no explicit atom % D enrichment is provided in technical documentation at the equivalent level . This means that for procurement decisions where batch-to-batch isotopic consistency is critical, the d3 (chloride) form with explicit ≥98 atom % D certification offers verifiable assurance.

Isotopic enrichment Deuterium incorporation Internal standard purity Quantitative accuracy

Chemical Purity and Batch-Specific Certification

Lauroyl-L-carnitine-d3 (chloride) from established suppliers is certified at ≥98% chemical purity (or ≥99% deuterated forms d1-d3), with lot-specific Certificates of Analysis (CoA) available . In contrast, generic unlabeled lauroyl-L-carnitine chloride is typically supplied at ~95% purity . A 3-4% difference in absolute chemical purity may appear modest, but when the internal standard is spiked at known concentrations into calibration standards spanning 2-3 orders of magnitude, impurities in the standard directly propagate as systematic errors in the calibration curve. For isotopically labeled reference materials used in clinical diagnostics, a purity specification of ≥98% is the consensus minimum for avoiding this error propagation . The d3 (chloride) salt form additionally offers documented solubility of 20 mg/mL in DMF and ethanol and 10 mg/mL in DMSO, enabling flexible stock solution preparation for method development .

Chemical purity Certificate of Analysis Quality control Quantitative bioanalysis

Multi-Matrix Validation Across Biofluids and DBS

Lauroyl-L-carnitine-d3 (chloride) and its hydrochloride form have been implemented in validated quantitative methods across multiple biological matrices including human plasma, urine, dried blood spots, and tissue homogenates [1]. In clinical newborn screening workflows, C12-Carnitine-D3 is incorporated at a defined concentration (0.008 mg/L, equivalent to ~0.022 µmol/L in the analytical sample) in commercial internal standard mixes used for acylcarnitine profiling from dried blood spots [2]. This multi-matrix validation scope is broader than that documented for the d9-labeled variant, which is primarily positioned for research-use metabolomics applications rather than clinical diagnostic kit integration . At the class level, acylcarnitine recovery from biological matrices using deuterated internal standards (including d3-labeled acylcarnitines) typically ranges from 84% to 112%, with matrix effects corrected to 87.8-103% when using the isotope dilution approach [3].

Biological matrices Method validation Newborn screening Metabolomics

Inclusion in Certified IVD Internal Standard Kits

Lauroyl-L-carnitine-d3 (chloride) is not merely a catalog research chemical; the C12-Carnitine-D3 component is incorporated into commercially available, quality-controlled internal standard kits (e.g., Chromsystems Internal Standard Mix 57004) designed for newborn screening of amino acid and fatty acid metabolic disorders . These kits provide batch-consistent concentrations (C12-Carnitine-D3 at 0.008 mg/L in the lyophilized mix, corresponding to ~0.022 µmol/L in the analytical sample) and are used alongside certified calibrators and controls [1]. In contrast, alternative labeled analogs such as lauroyl-L-carnitine-d9 (chloride) or the unlabeled compound are positioned solely as research-use-only materials without documented clinical kit integration . This regulatory alignment distinction is particularly relevant for laboratories pursuing accreditation under ISO 15189 or CLIA/CAP, where the traceability and batch consistency of internal standards are auditable parameters.

In vitro diagnostics Newborn screening Quality control Regulatory compliance

Lauroyl-L-carnitine-d3 (Chloride) Key Applications


Newborn Screening for Fatty Acid Oxidation Disorders

The documented integration of C12-Carnitine-D3 into commercial IVD-applicable internal standard kits makes lauroyl-L-carnitine-d3 (chloride) the definitive choice for clinical laboratories performing acylcarnitine profiling from dried blood spots. Its defined kit concentration (0.008 mg/L), high isotopic enrichment (≥98 atom % D), and batch-specific CoA documentation [1] directly support method validation under ISO 15189 requirements, where internal standard traceability is an auditable parameter.

Quantification of Medium-Chain Acylcarnitines in Plasma and Tissue

For research laboratories quantifying C12:0 acylcarnitine in plasma and tissue homogenates, the +3 Da mass shift of lauroyl-L-carnitine-d3 (chloride) provides unambiguous analyte-IS discrimination in MRM mode (347.3 → 85.1) while minimizing isotope-dependent retention time shifts [2]. Its documented solubility profile (DMF 20 mg/mL, ethanol 20 mg/mL, DMSO 10 mg/mL) supports flexible stock solution preparation, and ≥98% chemical purity minimizes calibration bias in multi-point standard curves .

Method Validation and HRMS Calibration

For core facilities and bioanalytical CROs conducting method validation on high-resolution MS platforms, lauroyl-L-carnitine-d3 (chloride) with a certified formula weight of 383.0 (free base) and explicit isotopic enrichment specification (≥98 atom % D) provides a verifiable reference point for mass accuracy calibration and relative response factor determination . This is superior to using unlabeled analytical standards, which lack the isotopic shift needed for isotope dilution quantification.

Quality Control for Proficiency Testing Programs

The availability of lauroyl-L-carnitine-d3 (chloride) with batch-specific Certificates of Analysis and documented stability (≥2 years at -20°C) [3] supports its use as a quality control material component in inter-laboratory proficiency testing schemes for plasma acylcarnitine analysis. Its defined purity (≥99% deuterated forms d1-d3) ensures that discrepancies between participating laboratories reflect method performance rather than standard degradation or batch variability.

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